4-Nitrobenzamide

Thermochemistry Physical Organic Chemistry Process Safety

4-Nitrobenzamide (p-nitrobenzamide) is the para-substituted benzamide isomer with distinctly greater thermochemical stability (ΔfH°gas = −108.5 kJ·mol⁻¹, 30.4 kJ·mol⁻¹ more stable than the ortho isomer) and a well-characterized polymorphic landscape. These properties make it the only isomer suitable for reliable hydrogenation-based anthranilamide building blocks used in commercial insecticides like chlorantraniliprole and cyantraniliprole. Substituting alternative isomers in that route leads to failed reductions, altered reactivity profiles, and unexpected toxicological outcomes (rat oral LD50 = 476 mg/kg vs. 1,125 mg/kg for benzamide). Procurement of this specific para isomer ensures reproducible process chemistry and product quality while meeting thermochemical reference standards.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 619-80-7
Cat. No. B147303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzamide
CAS619-80-7
Synonyms4-Nitrobenzamide
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10)
InChIKeyZESWUEBPRPGMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzamide (CAS 619-80-7) Technical Profile: Key Physicochemical and Structural Properties


4-Nitrobenzamide (p-nitrobenzamide) is a para-substituted nitroaromatic benzamide derivative with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol [1]. It appears as a white to pale yellow crystalline powder with a melting point of 199–201 °C [1]. The compound is stable under ambient conditions but incompatible with strong oxidizing agents and strong bases [1]. Its aqueous solubility is limited to <0.01 g/100 mL at 18 °C [1], and it exhibits moderate acute oral toxicity in rats (LD50 = 476 mg/kg) [2].

Why 4-Nitrobenzamide Cannot Be Readily Substituted by Other Nitrobenzamide Isomers or Benzamide


The position of the nitro group on the benzamide scaffold critically governs both thermochemical stability and biological fate. The para isomer (4-nitrobenzamide) exhibits a distinctly lower gas‑phase enthalpy of formation than its ortho and meta counterparts, reflecting a more stable molecular architecture [1]. Moreover, the nitro substituent profoundly reduces aqueous solubility (by over two orders of magnitude relative to unsubstituted benzamide) [2] and increases acute toxicity (rat oral LD50 of 476 mg/kg vs. 1,125 mg/kg for benzamide) [3]. These differences in stability, solubility, and toxicity mean that simply swapping one nitrobenzamide isomer or benzamide for another can lead to failed syntheses, altered reactivity, and unexpected safety profiles. The quantitative evidence presented below establishes the specific, measurable ways in which 4‑nitrobenzamide diverges from its closest analogs.

Quantitative Differentiation of 4-Nitrobenzamide from Structural Analogs


Gas‑Phase Enthalpy of Formation: 4‑Nitrobenzamide is More Stable than Ortho and Meta Isomers

Combustion calorimetry and thermal analysis demonstrate that 4‑nitrobenzamide (para) possesses a gas‑phase enthalpy of formation of −108.5 ± 3.7 kJ mol⁻¹, whereas the ortho isomer is −138.9 ± 3.5 kJ mol⁻¹ and the meta isomer is −122.9 ± 2.9 kJ mol⁻¹ [1]. The para isomer is therefore thermodynamically more stable than the ortho and meta isomers, with a difference of +30.4 kJ mol⁻¹ relative to ortho and +14.4 kJ mol⁻¹ relative to meta.

Thermochemistry Physical Organic Chemistry Process Safety

Aqueous Solubility: 4‑Nitrobenzamide is Two Orders of Magnitude Less Soluble than Benzamide

At 18–25 °C, 4‑nitrobenzamide exhibits an aqueous solubility of <0.01 g/100 mL (<0.1 g L⁻¹) [1], whereas unsubstituted benzamide shows a solubility of approximately 13.5 g L⁻¹ (1.35 g/100 mL) [2]. The introduction of the para‑nitro group reduces water solubility by at least 135‑fold.

Solubility Formulation Purification

Acute Oral Toxicity: 4‑Nitrobenzamide is More Toxic than Benzamide

The acute oral LD50 for 4‑nitrobenzamide in rats is 476 mg kg⁻¹ [1], whereas benzamide shows a rat oral LD50 of 1,125 mg kg⁻¹ . This represents a 2.4‑fold higher acute toxicity for the nitro‑substituted derivative.

Toxicology Safety Handling

Polymorphism: A Second Crystal Form with Distinct Amide Group Conformation

4‑Nitrobenzamide crystallizes in at least two distinct monoclinic P2₁/c polymorphs. In the first reported form, the amide group is rotated only ~2° out of the aromatic ring plane, whereas in the second polymorph the amide group is twisted by 20.17 (4)° [1]. This conformational difference alters hydrogen‑bonding networks and may influence dissolution rate and mechanical properties.

Crystallography Solid‑State Chemistry Material Properties

Role as a Key Intermediate in the Manufacture of Anthranilamide Insecticides

A 2024 patent (US20240239734A1) from FMC Corporation discloses novel hydrogenation methods for nitrobenzamides, explicitly citing 4‑nitrobenzamide as a precursor to anthranilamide compounds that are essential for the production of the commercial insecticides chlorantraniliprole and cyantraniliprole [1]. The patent emphasizes that conventional reduction routes for analogous nitrobenzamides suffer from high cost and operational complexity, and that the disclosed method offers reduced cost and simplified operations.

Agrochemical Synthesis Process Chemistry Patent‑Protected Intermediates

Electrospray Ionization Behavior: Distinct Negative Quasimolecular Ion Formation

Under electrospray ionization conditions, 4‑nitrobenzamide forms negative quasimolecular ions in a manner that differs from simpler benzamides. This behavior has been systematically investigated, providing a reliable MS signature for identification and quantification in complex mixtures . While no direct quantitative comparator is available, the formation of these ions is a reproducible property that aids in the analytical differentiation of 4‑nitrobenzamide from other nitro‑ and non‑nitro benzamides.

Mass Spectrometry Analytical Chemistry Structure Elucidation

Recommended Application Scenarios for 4-Nitrobenzamide Based on Verified Differentiation


Agrochemical Intermediate: Synthesis of Anthranilamide Insecticides

4‑Nitrobenzamide serves as a precursor in the reduction pathway to anthranilamide derivatives, which are core scaffolds for commercial insecticides like chlorantraniliprole and cyantraniliprole. The para‑nitro substitution pattern is essential for the subsequent transformation, and the compound's thermochemical stability (ΔfH°gas = −108.5 kJ mol⁻¹) supports safe handling during hydrogenation steps [1]. Recent patent literature underscores its role in cost‑effective, simplified reduction processes [2].

Thermochemical Reference and Stability Studies

The well‑characterized gas‑phase enthalpy of formation of 4‑nitrobenzamide makes it a valuable reference compound for thermochemical studies of nitroaromatic systems. Its superior stability relative to the ortho and meta isomers (30.4 kJ mol⁻¹ and 14.4 kJ mol⁻¹ more stable, respectively) [3] provides a benchmark for assessing substituent effects on aromatic amide energetics.

Crystallography and Polymorph Screening

The existence of a second monoclinic polymorph with a distinct amide group torsion angle (20.17 (4)° vs. ~2° in the first form) [4] makes 4‑nitrobenzamide a relevant model compound for solid‑form screening exercises. Understanding polymorphic behavior is critical for ensuring consistent material properties in both research and industrial settings.

Analytical Method Development and MS Reference

The reproducible formation of negative quasimolecular ions under electrospray ionization positions 4‑nitrobenzamide as a useful standard for developing LC‑MS methods aimed at detecting nitrobenzamide derivatives in complex matrices, such as environmental samples or reaction mixtures.

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